Cas no 7447-59-8 (Benzenamine,N-ethyl-N-hydroxy-)

Benzenamine,N-ethyl-N-hydroxy- structure
7447-59-8 structure
Product Name:Benzenamine,N-ethyl-N-hydroxy-
CAS No:7447-59-8
MF:C8H11NO
MW:137.179042100906
CID:566172
PubChem ID:81951
Update Time:2025-04-19

Benzenamine,N-ethyl-N-hydroxy- Chemical and Physical Properties

Names and Identifiers

    • Benzenamine,N-ethyl-N-hydroxy-
    • N-Ethyl-N-hydroxyaniline
    • N-ethyl-N-phenylhydroxylamine
    • SCHEMBL314578
    • NS00037625
    • CHEMBL153691
    • EINECS 231-213-9
    • DTXSID70225480
    • 7447-59-8
    • Inchi: 1S/C8H11NO/c1-2-9(10)8-6-4-3-5-7-8/h3-7,10H,2H2,1H3
    • InChI Key: MSILLSJAIFXEKY-UHFFFAOYSA-N
    • SMILES: ON(C1C=CC=CC=1)CC

Computed Properties

  • Exact Mass: 137.08413
  • Monoisotopic Mass: 137.084
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 2
  • Complexity: 89.3
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: nothing
  • Topological Polar Surface Area: 23.5A^2

Experimental Properties

  • Density: 1.098
  • Boiling Point: 219.3°C at 760 mmHg
  • Flash Point: 98.9°C
  • Refractive Index: 1.588
  • PSA: 23.47
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